Methyl 3-hydroxyoctadecanoate

Overview

Description

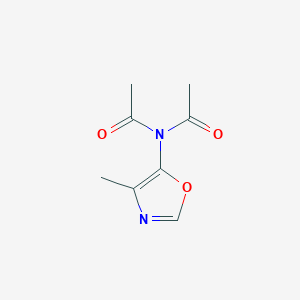

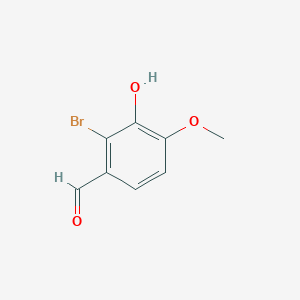

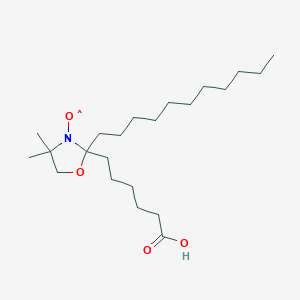

“Methyl 3-hydroxyoctadecanoate” also known as “Methyl DL-3-hydroxyoctadecanoate” or “3-Hydroxyoctadecanoic acid methyl ester” is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C19H38O3 and a molecular weight of 314.5 .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-hydroxyoctadecanoate” were not found, a related study on the synthesis of Short-Chain-Length/Medium-Chain Length Polyhydroxyalkanoate (PHA) copolymers in peroxisomes of transgenic sugarcane plants was found . This study involved peroxisomal targeting of a 3-ketothiolase, acetoacetyl-CoA reductase, enoyl-CoA hydratase, and PHA synthase, as well as plastid targeting of an acyl-ACP thioesterase and 3-ketoacyl-ACP synthase to increase peroxisomal β-oxidation flux .

Molecular Structure Analysis

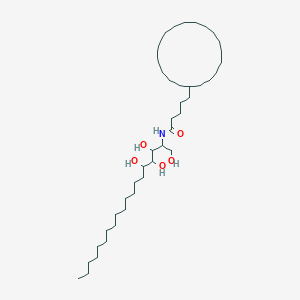

The molecular structure of “Methyl 3-hydroxyoctadecanoate” can be represented by the following SMILES notation: O=C(OC)CC(O)CCCCCCCCCCCCCCC . The InChI representation is InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 .

Physical And Chemical Properties Analysis

“Methyl 3-hydroxyoctadecanoate” is a solid at room temperature .

Scientific Research Applications

Lipid Analysis

- Field : Chemistry

- Application : Methyl 3-Hydroxyoctadecanoate is used in the study of lipid metabolism . It’s used in NMR spectroscopy to study the effects of solvents on the NMR spectra of saturated fatty acid methyl esters .

- Method : The NMR spectra of Methyl 3-Hydroxyoctadecanoate are studied in different solvents. The proton attached to the hydroxyl-bearing carbon shows a progressive downfield shift with increasing distance of the OH group from C1 .

- Results : The study provides valuable insights into the solvent effects on the NMR spectra of hydroxy fatty acids .

Fatty Acid Biosynthesis

- Field : Biochemistry

- Application : Methyl 3-Hydroxyoctadecanoate is one of the transformation products formed from stearoyl-CoA in rat liver . It’s used as an intermediate in fatty acid biosynthesis .

- Method : The enzyme CYP4F11 converts 3-hydroxy fatty acids into omega-fatty acid, which then turns into dicarboxylic acids in vivo .

- Results : This process helps understand the metabolic pathways of fatty acids in the body .

Biomarker for Fatty Acid Oxidative Disorders

- Field : Medical Research

- Application : 3-hydroxy fatty acids, including Methyl 3-Hydroxyoctadecanoate, are used as biomarkers for fatty acid oxidative disorders of both the long- and short-chain 3-hydroxy-acyl-CoA dehydrogenases .

- Method : The presence and levels of 3-hydroxy fatty acids in the body can be measured to diagnose these disorders .

- Results : This application aids in the diagnosis and monitoring of fatty acid oxidative disorders .

Antimicrobial Agents

- Field : Medical Research

- Application : Methyl 3-Hydroxyoctadecanoate is used in the production of anti-pathogens . It’s used in the hydroxylation of unsaturated plant oils, which are used as antimicrobial agents .

- Method : A novel catalytic method of plant oils hydroxylation by Fe (III) citrate monohydrate (Fe 3+ -cit.)/Na 2 S 2 O 8 catalyst is used . Methyl (9 Z ,12 Z )-octadecadienoate (ML) is hydroxylated to its hydroxy-conjugated derivatives (CHML) in the presence of a new complex of Fe (II)-species .

- Results : The produced CHML profiles showed improved inhibition efficiency over the respective kanamycin derivatives . It has potential applications in food safety and packaging process with good advantages, fundamental to microbial resistance .

High Purity Standard

- Field : Chemistry

- Method : It’s used in various analytical procedures to ensure the accuracy and precision of the measurements .

- Results : It helps in the accurate analysis of various biological systems .

Production of Fine Chemicals

- Field : Industrial Chemistry

- Application : Methyl 3-Hydroxyoctadecanoate, also known as Methyl 3-hydroxyoctadecanoate, Methyl DL-3-hydroxyoctadecanoate, 3-Hydroxyoctadecanoic acid methyl ester is a product in category FAME with Hydroxy (OH). It’s used in the production of fine chemicals .

- Method : The specific method of production varies depending on the specific fine chemical being produced .

- Results : The production of these fine chemicals has a wide range of applications in various industries .

Future Directions

properties

IUPAC Name |

methyl 3-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

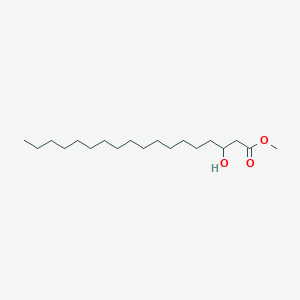

CCCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxyoctadecanoate | |

CAS RN |

2420-36-2 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.